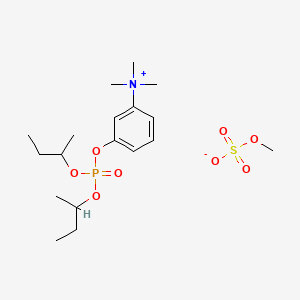

(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate

Beschreibung

The compound “(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate” is a quaternary ammonium derivative characterized by a phenyl ring substituted with a hydroxyl group at the meta position, a trimethylammonium group, and combined methylsulfate and di-sec-butylphosphate moieties. The methylsulfate counterion likely enhances aqueous solubility, while the di-sec-butylphosphate groups may influence lipophilicity and membrane permeability.

Eigenschaften

CAS-Nummer |

77967-13-6 |

|---|---|

Molekularformel |

C18H34NO8PS |

Molekulargewicht |

455.5 g/mol |

IUPAC-Name |

[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |

InChI |

InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

PRCOBLDZUHJLFC-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.

Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.

Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.

Major Products

Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.

Reduction Products: Phenol and organophosphorus compounds.

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.

Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.

Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.

Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the structural, functional, and pharmacological attributes of “(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate” with two structurally related compounds: neostigmine methylsulfate and demecarium bromide .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences: The target compound incorporates di-sec-butylphosphate groups, contrasting with the dimethylcarbamate in neostigmine and the bis-carbamate in demecarium. The methylsulfate counterion (shared with neostigmine) enhances solubility compared to bromide in demecarium, which may require formulation adjustments for optimal bioavailability .

Pharmacological Implications: Neostigmine’s carbamate group reversibly inhibits acetylcholinesterase (AChE), making it suitable for acute applications like neuromuscular blockade reversal. The di-sec-butylphosphate in the target compound may confer irreversible AChE inhibition, akin to organophosphate agents, but this requires experimental validation . Demecarium’s bis-carbamate structure allows prolonged AChE inhibition in ophthalmic use. The target compound’s phosphate groups might similarly prolong action but could introduce toxicity risks if hydrolysis releases sec-butanol .

Physicochemical Properties :

- Solubility : Methylsulfate ensures moderate solubility, but di-sec-butylphosphate’s hydrophobicity may necessitate lipid-based formulations for systemic delivery.

- Stability : Phosphate esters are less prone to hydrolysis than carbamates, suggesting improved shelf-life under neutral pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.